N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-14-22-15-18(8-13-23(22)26(17)2)16-25-24(27)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINUAXKEPOJSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, specific solvents, and controlled reaction temperatures. Large-scale production would also require purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the biphenyl moiety.
Substitution: The carboxamide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: Reduced biphenyl derivatives.
Substitution Products: Various substituted carboxamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating new pharmaceuticals, agrochemicals, and materials.
Biology: Biologically, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide may exhibit bioactivity, such as antimicrobial, antiviral, or anticancer properties. Research into its biological effects can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its therapeutic potential.
Industry: Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to the desired biological or therapeutic effects. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : Aliphatic groups (e.g., cyclooctyl in compound 7) are synthesized with moderate yields (50%), while rigid bicyclic substituents (e.g., decahydronaphthyl in compound 8) achieve higher yields (84%) due to improved crystallinity during purification .
- Hydrophobic vs. Polar Groups : The target compound’s indolemethyl group contrasts with sulfonamide-containing analogs (e.g., compound 4), which prioritize hydrogen bonding for enzyme inhibition .
- Clinical Analogs : GR 127935 demonstrates that biphenyl carboxamides with heteroaromatic substituents (e.g., piperazinyl) can achieve high receptor specificity, particularly for 5-HT1B/1D receptors .
TRP Channel Antagonism
Compounds 7–10 () were designed as TRP channel antagonists. The cyclooctyl and decahydronaphthyl substituents likely enhance membrane permeability, critical for ion channel modulation. The target compound’s indole group may confer distinct binding kinetics due to its aromaticity and steric bulk .
Serotonin Receptor Modulation
GR 127935 () and related compounds highlight the scaffold’s applicability in 5-HT receptor pharmacology. However, substituent methylation may reduce metabolic degradation compared to unmodified indoles .
Enzyme Inhibition
Compound 4 () illustrates that sulfonamide-substituted biphenyl carboxamides inhibit carbonic anhydrase. The target compound lacks polar sulfonamide moieties, implying a different mechanism, possibly targeting hydrophobic enzyme pockets or non-enzymatic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
